N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14979945
InChI: InChI=1S/C19H23NO6/c1-5-6-14(18(22)23)20-16(21)9-13-10(2)12-7-8-15(25-4)11(3)17(12)26-19(13)24/h7-8,14H,5-6,9H2,1-4H3,(H,20,21)(H,22,23)
SMILES:
Molecular Formula: C19H23NO6
Molecular Weight: 361.4 g/mol

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

CAS No.:

Cat. No.: VC14979945

Molecular Formula: C19H23NO6

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline -

Specification

Molecular Formula C19H23NO6
Molecular Weight 361.4 g/mol
IUPAC Name 2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid
Standard InChI InChI=1S/C19H23NO6/c1-5-6-14(18(22)23)20-16(21)9-13-10(2)12-7-8-15(25-4)11(3)17(12)26-19(13)24/h7-8,14H,5-6,9H2,1-4H3,(H,20,21)(H,22,23)
Standard InChI Key NZHMWCAONPJEIE-UHFFFAOYSA-N
Canonical SMILES CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure centers on a chromen-2-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key modifications include:

  • 7-Methoxy group: Enhances electron density and influences binding interactions with biological targets.

  • 4,8-Dimethyl groups: Increase lipophilicity, potentially improving membrane permeability.

  • 3-Acetyl-norvaline side chain: Introduces a chiral center and enables interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects.

Molecular Formula and Weight

Based on structural analogs, the molecular formula is deduced as C₁₉H₂₃NO₆, with a molecular weight of 361.4 g/mol. Comparative data for similar compounds are provided below:

PropertyN-[(7-Methoxy-4,8-Dimethyl-2-Oxo-2H-Chromen-3-yl)Acetyl]NorvalineAnalogAnalog
Molecular FormulaC₁₉H₂₃NO₆C₁₅H₁₇NO₅C₁₉H₂₃NO₇
Molecular Weight (g/mol)361.4303.3377.4
Key Functional Groups7-OCH₃, 4-CH₃, 8-CH₃, Acetyl-Norvaline7-OH, 4-CH₃6,7-OCH₃, 4-CH₃

Synthesis and Optimization

The synthesis of N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline likely follows a multi-step protocol analogous to methods described for related coumarin-amino acid conjugates:

Step 1: Preparation of the Chromenone Core

  • Alkylation of 7-Hydroxy-4,8-dimethylcoumarin:

    • Methoxylation at position 7 using methyl iodide or dimethyl sulfate under basic conditions.

    • Yield: ~75–80% (estimated from).

Step 2: Acetylation at Position 3

  • Reaction with Acetic Anhydride:

    • The 3-hydroxyl group of the chromenone undergoes acetylation to form 3-acetoxy-7-methoxy-4,8-dimethylcoumarin.

    • Catalyzed by H₂SO₄ or BF₃·Et₂O at 0–5°C.

Step 3: Coupling with Norvaline

  • Amide Bond Formation:

    • The acetylated intermediate reacts with norvaline (2-aminopentanoic acid) via carbodiimide-mediated coupling (e.g., EDC/HOBt).

    • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Mechanism of Action

The compound’s bioactivity arises from synergistic interactions between its coumarin core and norvaline moiety:

  • Coumarin Core:

    • DNA Intercalation: Planar structure inserts into DNA base pairs, disrupting replication.

    • Reactive Oxygen Species (ROS) Scavenging: Methoxy groups enhance antioxidant capacity.

  • Norvaline Side Chain:

    • Amino Acid Transporters: Facilitates cellular uptake via LAT1 transporters overexpressed in cancer cells.

    • Enzyme Inhibition: Competes with endogenous amino acids in metabolic pathways (e.g., leucine aminopeptidase).

Applications in Drug Development

Lead Compound Optimization

  • Structural Modifications:

    • 8-Methyl Group: Predicted to enhance metabolic stability by steric hindrance of cytochrome P450 enzymes.

    • Norvaline Conjugation: Improves solubility and reduces plasma protein binding compared to non-conjugated coumarins.

Therapeutic Targets

  • Oncology: Potential use in combination therapies with DNA-damaging agents (e.g., cisplatin).

  • Infectious Diseases: Broad-spectrum antimicrobial agent for multidrug-resistant pathogens.

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